Superior PDE III Affinity of 7,8-Disubstituted Cinnolin-3(2H)-one Derivatives Relative to 8-Acetylamino Lead Compound
In a direct head-to-head comparison, 7,8-disubstituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones (compounds 2 and 3) exhibited higher affinity for phosphodiesterase III (PDE III) than the reference 8-acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one (compound 1) [1]. This finding underscores the tunability of the cinnolin-3(2H)-one scaffold for enhanced PDE III engagement.
| Evidence Dimension | PDE III isoenzyme binding affinity (qualitative comparison) |
|---|---|
| Target Compound Data | Compounds 2 and 3: Affinity higher than compound 1 |
| Comparator Or Baseline | 8-acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one (compound 1): Modest affinity |
| Quantified Difference | Higher affinity for compounds 2 and 3 vs. compound 1 (exact Ki/IC50 values not reported in abstract) |
| Conditions | Binding studies on phosphodiesterase (PDE) isoenzymes |
Why This Matters
This direct comparative data demonstrates that the cinnolin-3(2H)-one core can be chemically modified to achieve superior target engagement compared to established lead compounds, guiding rational drug design.
- [1] Pinna, G. A., Loriga, M., Curzu, M. M., & D'Amico, M. (1997). Synthesis and pharmacological evaluation of 4,4a,5,6-tetrahydro-7,8-disubstituted-benzo[h]cinnolin-3(2H)-ones. Il Farmaco, 52(1), 25–28. PMID: 9181677. View Source
